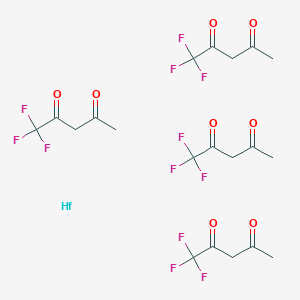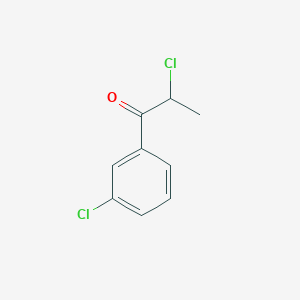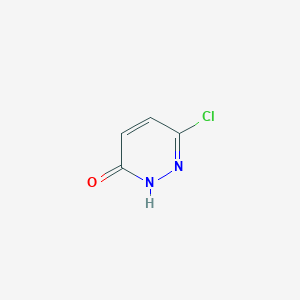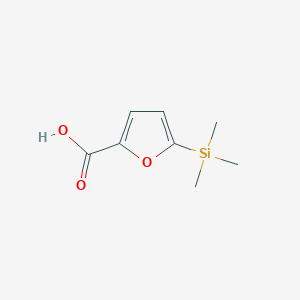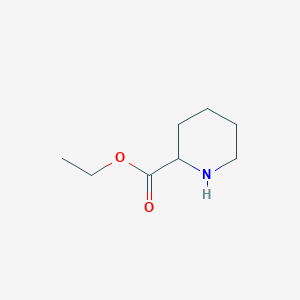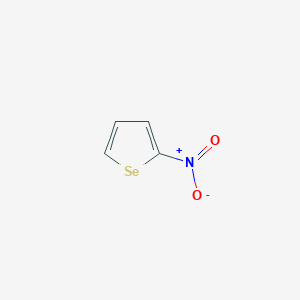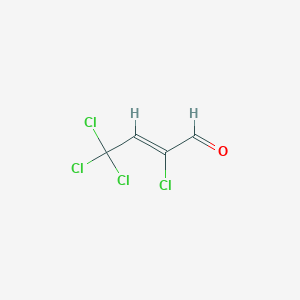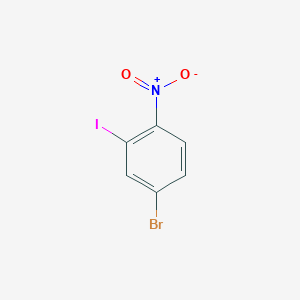
Methyl 4-methylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methylquinoline-3-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using different methods and has been studied for its biological activities and mechanisms of action.
作用机制
The mechanism of action of Methyl 4-methylquinoline-3-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
Methyl 4-methylquinoline-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. It is also stable under normal laboratory conditions and can be stored for extended periods. However, one limitation is that it may exhibit low solubility in some solvents, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of Methyl 4-methylquinoline-3-carboxylate. One direction is to further investigate its antitumor and anti-inflammatory activities and to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to study its potential as a fluorescent probe for the detection of other metal ions and to explore its use as a building block for the synthesis of complex organic molecules. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and properties for various applications.
合成方法
Methyl 4-methylquinoline-3-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of aniline with a carbonyl compound, such as ketones or aldehydes, in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst, such as sulfuric acid.
科学研究应用
Methyl 4-methylquinoline-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of complex organic molecules.
属性
CAS 编号 |
18936-34-0 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
methyl 4-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-9-5-3-4-6-11(9)13-7-10(8)12(14)15-2/h3-7H,1-2H3 |
InChI 键 |
FEGFLBLOPSGMAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)OC |
规范 SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)OC |
同义词 |
METHYL 4-METHYLQUINOLINE-3-CARBOXYLATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



